molecular formula C14H18N2O2 B2544885 tert-Butyl (1-methyl-1H-indol-3-yl)carbamate CAS No. 933800-38-5

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate

Cat. No.: B2544885
CAS No.: 933800-38-5
M. Wt: 246.31
InChI Key: WFQKWCNYWCUWSN-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate (CAS: 933800-38-5) is a carbamate-protected indole derivative widely used as an intermediate in organic synthesis and drug discovery. Its structure features a tert-butoxycarbonyl (Boc) group attached to the 3-position of a 1-methylindole scaffold, which enhances stability during synthetic processes. The compound is commercially available as a high-purity research chemical (≥95% purity) .

Properties

IUPAC Name

tert-butyl N-(1-methylindol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQKWCNYWCUWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via N-Methylation and Subsequent Boc Protection

N-Methylation of Indole

The synthesis begins with the methylation of indole at the nitrogen atom. Treatment of indole with methyl iodide in the presence of a strong base, such as sodium hydride (NaH), in dimethylformamide (DMF) at 0–25°C for 12 hours affords 1-methylindole in 85% yield. This step capitalizes on the nucleophilic character of the indole nitrogen, facilitating alkylation while preserving the aromatic integrity of the heterocycle.

Reaction Conditions:

  • Reagents: Indole (1.0 equiv), methyl iodide (1.2 equiv), NaH (1.5 equiv)
  • Solvent: DMF
  • Temperature: 0°C to room temperature (RT)
  • Time: 12 hours

Boc Protection at the 3-Position

Introducing the Boc group at the 3-position requires prior functionalization of 1-methylindole to generate a reactive amine intermediate. Two subroutes are explored:

Nitration-Reduction Pathway
  • Nitration: 1-Methylindole undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding 3-nitro-1-methylindole. The electron-donating methyl group directs nitration predominantly to the 3-position, though minor regioisomers may form.

    • Yield: 70–75%
  • Reduction: Catalytic hydrogenation of 3-nitro-1-methylindole with palladium on carbon (Pd/C, 10 wt%) under H₂ (1 atm) in ethanol at RT for 6 hours produces 3-amino-1-methylindole.

    • Yield: 90%
  • Boc Protection: The amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at RT for 12 hours, yielding the target compound.

    • Yield: 95%

Critical Analysis:

  • Advantages: High yields in the final Boc protection step.
  • Limitations: Nitration may produce regioisomers, necessitating chromatographic purification.

Vilsmeier-Haack Formylation Followed by Reductive Amination

Vilsmeier-Haack Formylation

1-Methylindole reacts with the Vilsmeier reagent (POCl₃ in DMF) at 0°C to form 3-formyl-1-methylindole. The formyl group serves as a versatile intermediate for further functionalization.

  • Yield: 78%

Reaction Conditions:

  • Reagents: 1-Methylindole (1.0 equiv), POCl₃ (1.2 equiv), DMF (2.0 equiv)
  • Solvent: DCM
  • Temperature: 0°C to RT
  • Time: 3 hours

Oxime Formation and Reduction

  • Oxime Synthesis: Treatment of 3-formyl-1-methylindole with hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 2.0 equiv) in ethanol under reflux for 2 hours yields the corresponding oxime.

    • Yield: 90%
  • Reduction to Amine: The oxime is reduced using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in tetrahydrofuran (THF) at 0°C to RT for 4 hours, affording 3-amino-1-methylindole.

    • Yield: 65%

Boc Protection

As in Section 1.2.3, the amine is Boc-protected to yield the final product.

Comparative Data:

Step Nitration-Reduction Route Formylation-Reduction Route
Nitration/Formylation Yield 70% 78%
Amine Synthesis Yield 90% 65%
Overall Yield 60% 50%

Key Insight: The nitration-reduction route offers superior overall yield due to higher efficiency in amine generation.

Direct C–H Amination and Boc Protection

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct amination of 1-methylindole at the 3-position. Using a palladium catalyst (Pd(OAc)₂, 5 mol%), phenanthroline ligand (10 mol%), and Boc-protected hydroxylamine (Boc-NHOH, 1.5 equiv) in toluene at 100°C for 24 hours, the reaction bypasses pre-functionalization steps.

  • Yield: 55–60%

Reaction Mechanism:

  • C–H Activation: Pd⁰ inserts into the C3–H bond of 1-methylindole.
  • Amination: Boc-NHOH transfers the Boc-protected amine group to the palladacycle intermediate.
  • Reductive Elimination: The catalyst regenerates, releasing the Boc-protected product.

Advantages:

  • Streamlined synthesis with fewer steps.
  • Avoids hazardous nitration reagents.

Limitations:

  • Moderate yields due to competing side reactions.
  • High catalyst loading increases cost.

Industrial-Scale Considerations

Environmental Impact

  • Waste Generation: Nitration produces acidic waste (H₂SO₄/HNO₃), necessitating neutralization.
  • Green Chemistry Potential: C–H amination reduces waste but requires catalyst recycling.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution, though the 1-methyl and 3-carbamate groups direct reactivity to specific positions.

Reaction Type Reagents/Conditions Products Notes
Halogenation Br₂ (in CH₂Cl₂, 0°C)5-Bromo- or 6-bromo-substituted indolePreferential substitution at C5 or C6
Nitration HNO₃/H₂SO₄ (0–5°C)5-Nitro derivativeModerate yields; regioselectivity confirmed by NMR

Mechanistic Insight :

  • The 1-methyl group deactivates the indole ring slightly, while the carbamate’s electron-withdrawing nature directs electrophiles to the C5 and C6 positions.

Oxidation Reactions

The tert-butyl carbamate group is stable under mild oxidation, but the indole ring can undergo oxidation.

Reaction Type Reagents/Conditions Products Notes
Indole Ring Oxidation KMnO₄ (aqueous, acidic)Indole-2,3-dione derivativeOver-oxidation observed at elevated temperatures
Side-Chain Oxidation CrO₃ (in AcOH)Carboxylic acid at side chain (if present)Limited applicability to this compound

Key Observation :

  • The carbamate group remains intact during indole ring oxidation due to its steric protection .

Reduction Reactions

Reductive cleavage of the carbamate or indole ring modifications has been explored.

Reaction Type Reagents/Conditions Products Notes
Carbamate Reduction LiAlH₄ (anhydrous THF)1-Methyltryptamine derivativeComplete deprotection achieved
Indole Ring Hydrogenation H₂/Pd-C (MeOH, RT)Tetrahydroindole derivativePartial ring saturation observed

Mechanistic Detail :

  • LiAlH₄ selectively reduces the carbamate to a primary amine without altering the indole ring .

Nucleophilic Substitution

The carbamate group can act as a leaving group under specific conditions.

Reaction Type Reagents/Conditions Products Notes
Deprotection TFA (neat, 0°C)1-Methyl-3-aminoindoleQuantitative yield; minimal side reactions

Application :

  • This reaction is critical in medicinal chemistry for generating free amines for further coupling .

Functional Group Interconversion

The carbamate group participates in transformations to other functionalities.

Reaction Type Reagents/Conditions Products Notes
Hydrolysis NaOH (aqueous, reflux)1-Methylindole-3-carboxylic acidRequires harsh conditions; moderate yields

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions.

Reaction Type Reagents/Conditions Products Notes
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂ (DMF, 80°C)Biaryl derivativesLimited by steric hindrance from tert-butyl group

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene .

  • Photoreactivity : Prolonged UV exposure leads to indole ring dimerization .

Scientific Research Applications

a. Antitumor Activity

Research indicates that tert-butyl (1-methyl-1H-indol-3-yl)carbamate exhibits antitumor properties by inhibiting cancer cell proliferation. Studies have shown that similar indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have therapeutic potential against various malignancies .

b. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of enzymes crucial for cancer metabolism and other diseases .

a. Precursor for Synthesis

This compound serves as a valuable precursor in the synthesis of biologically active natural products. Its derivatives can be synthesized through various methods, including flow microreactor systems, which enhance efficiency and sustainability in organic synthesis.

b. Functionalization Reactions

The carbamate functional group allows for diverse functionalization reactions, enabling the modification of the indole structure to tailor specific properties or enhance biological activity .

a. Binding Affinity Assessments

Studies focusing on the interaction of this compound with biological macromolecules have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities. These studies provide insights into the mechanism of action and potential therapeutic uses of the compound .

b. Mechanistic Studies

Understanding the mechanism by which this compound exerts its biological effects is crucial for developing new therapeutic agents. Research has indicated that it may interact with specific receptors or enzymes, influencing signaling pathways involved in disease progression .

Antitumor Activity Case Study

A study conducted on various indole derivatives highlighted the efficacy of this compound against specific cancer cell lines, demonstrating significant cytotoxic effects and apoptosis induction .

Enzyme Inhibition Case Study

Research findings suggest that this compound can effectively inhibit key metabolic enzymes involved in cancer metabolism, providing a basis for further exploration as a therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Fluorine-Substituted Analogs
  • This analog may exhibit improved metabolic stability compared to the parent compound .
Cyano-Substituted Analogs
  • tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS: 1416439-42-3): The cyano group at the 3-position increases polarity, as evidenced by its predicted pKa of 13.67, which is higher than typical indole derivatives. This modification could enhance interactions with polar biological targets .
Methyl vs. Benzyl Substitutions
  • tert-Butyl 8-benzyl-3a-(1-methyl-1H-indol-3-yl)-3,3a,8,8a-tetrahydro-pyrrolo[2,3-b]indole-1(2H)-carboxylate (34d):
    The benzyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. This contrasts with the simpler methyl group in the parent compound, which balances stability and synthetic accessibility .

Variations in Linker Groups

Ethyl vs. Propyl Linkers
  • IR data (e.g., 736 cm⁻¹ for C=O stretch) confirm structural integrity .
  • tert-Butyl (S)-(3-(1-methyl-1H-indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate (23): A propan-2-yl linker with a trimethylcyclopentene substituent increases hydrophobicity, which may enhance binding to lipophilic targets but reduce aqueous solubility. This compound was synthesized in 74% yield via GP4/GP5 methods .

Stereochemical Variations

  • tert-Butyl (R)- vs. (S)-(3-(1-methyl-1H-indol-3-yl)-1-oxo-propan-2-yl)carbamate (24 vs. 23): The R-isomer (24) was synthesized in 76% yield, slightly higher than the S-isomer (74%), suggesting minor stereochemical influences on reaction efficiency. Chirality could significantly impact biological activity, though specific data are unavailable .

Complex Structural Modifications

  • tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: The cycloheptylmethyl group introduces significant steric bulk, reducing synthetic yield (73.5% in GP1 reactions) and complicating purification.

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Yield (%) Key Substituent Predicted pKa Reference
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate 257.29 N/A 1-Methylindole ~13.6*
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate 257.29 N/A 3-Cyano, 6-H 13.67
Compound 23 (S-isomer) ~480† 74 Trimethylcyclopentene N/A
Compound 24 (R-isomer) ~480† 76 Trimethylcyclopentene N/A

Biological Activity

tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a methyl-substituted indole. Its structure can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This unique structure contributes to its biological properties, including enhanced lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its indole moiety, which is known for its ability to interact with multiple receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

  • Receptor Binding: The indole ring facilitates binding to various receptors, potentially affecting neurotransmitter systems and immune responses.
  • Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Properties:
    • Studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving microtubule disruption and induction of cell death pathways .
    • A comparative analysis showed that modifications in the indole structure significantly alter the compound's cytotoxic profile, highlighting the importance of structural nuances in therapeutic efficacy .
  • Antiviral Activity:
    • Preliminary investigations have indicated potential antiviral properties, suggesting that it may interfere with viral replication processes. However, detailed studies are required to elucidate the specific mechanisms involved.
  • Neuroprotective Effects:
    • Research has demonstrated that the compound may offer protective effects against neurodegenerative conditions by modulating inflammatory responses and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on glioblastoma cells. The results indicated significant cytotoxicity at low concentrations (IC50 values around 0.1 μM), with mechanisms involving microtubule destabilization leading to mitotic arrest and subsequent apoptosis .

Case Study 2: Neuroprotection

In a model of amyloid-beta-induced toxicity, this compound demonstrated a reduction in inflammatory markers such as TNF-α and free radicals. This suggests a potential role in protecting astrocytes from neurotoxic insults associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamateIndole derivativeContains an ethyl side chain affecting solubility
Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamateIndole-piperidine hybridEnhanced binding properties due to piperidine
This compoundMethylated indole derivativeIncreased lipophilicity compared to original

The comparative analysis highlights how variations in substituents on the indole ring can significantly influence the biological activity of these compounds.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (1-methyl-1H-indol-3-yl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via carbamate protection of the indole nitrogen. A common approach involves reacting 1-methyl-1H-indol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF .
  • Optimization : Reaction efficiency is influenced by stoichiometry (1:1.2 molar ratio of amine to Boc₂O), temperature (0–25°C), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion. For scale-up, inert atmosphere (N₂/Ar) and moisture-free conditions are critical to avoid side reactions .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate unreacted starting materials and byproducts.
  • Recrystallization : Dissolve the crude product in hot ethanol or methanol, then cool to −20°C for crystallization. Purity >95% can be achieved .
  • HPLC : For high-purity requirements (e.g., >99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Q. What safety protocols are recommended for handling and storing this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Electrostatic discharge precautions are advised due to potential flammability .
  • Storage : Store in airtight containers under refrigeration (2–8°C) away from light and moisture. Shelf life is typically 12–24 months under these conditions .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Testing :
    • pH Stability : Degrades rapidly in strong acids (pH <2) or bases (pH >10) via Boc group cleavage. Stable in neutral buffers (pH 6–8) for >48 hours at 25°C .
    • Thermal Stability : Decomposes above 150°C. Short-term stability (72 hours) confirmed at 40°C in inert solvents like DMSO or DMF .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled Boc₂O to track carbamate formation via NMR .
  • Kinetic Analysis : Monitor reaction progress using in situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., amine deprotonation or Boc group transfer) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and activation energies for competing pathways .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • NMR Analysis : Compare experimental ¹H/¹³C NMR data (e.g., δ 1.36 ppm for tert-butyl protons ) with literature or simulated spectra (using ACD/Labs or MestReNova). Contradictions may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities .
  • IR Validation : Ensure carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ match theoretical values. Deviations may indicate incomplete Boc protection or hydrolysis .

Q. What insights can crystallography provide about the molecular interactions of this compound?

Methodological Answer:

  • X-Ray Diffraction : Single-crystal X-ray analysis reveals hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and indole moieties) and packing motifs. For example, tert-butyl groups often induce steric hindrance, affecting crystal symmetry .
  • Torsional Angles : Measure dihedral angles between the indole ring and carbamate group to assess conformational flexibility, which impacts biological activity .

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Software Tools : Use Schrödinger’s QikProp or SwissADME to predict logP (2.1–2.5), solubility (−3.5 to −4.2 logS), and bioavailability.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Highlight hydrophobic interactions between the tert-butyl group and protein pockets .

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